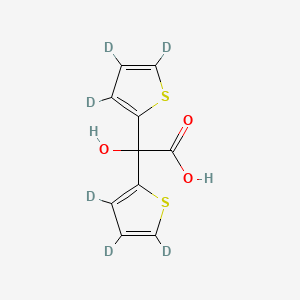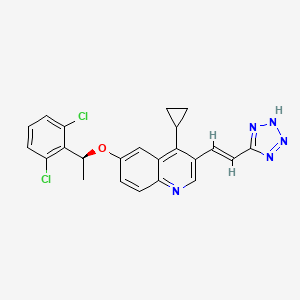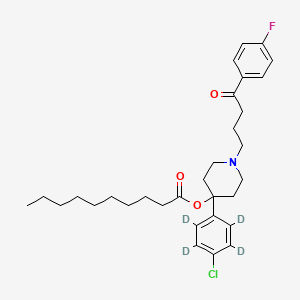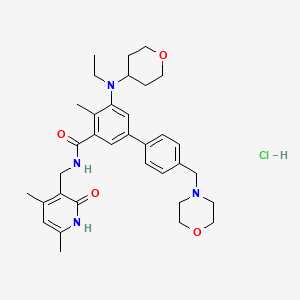
Tazemetostat hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazemetostat hydrochloride, marketed under the brand name Tazverik, is a small molecule inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This compound is primarily used in the treatment of certain types of cancers, including metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma . This compound works by inhibiting the activity of EZH2, which plays a crucial role in the epigenetic regulation of gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat hydrochloride involves multiple steps, starting from the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves stringent quality control measures to maintain the consistency and safety of the final product. The use of advanced technologies, such as continuous flow reactors and automated systems, helps in achieving large-scale production while minimizing environmental impact .
化学反应分析
Types of Reactions: Tazemetostat hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Tazemetostat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.
Biology: Employed in research to understand the mechanisms of cancer progression and the development of targeted therapies.
Medicine: Investigated for its potential in treating various types of cancers, including lymphomas and sarcomas.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators
作用机制
Tazemetostat hydrochloride exerts its effects by selectively inhibiting the activity of EZH2, a histone methyltransferase involved in the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to the reduction of H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of cancer cell proliferation . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .
相似化合物的比较
GSK126: Another EZH2 inhibitor with a similar mechanism of action but different chemical structure.
EPZ-6438: A precursor to tazemetostat with similar biological activity.
CPI-1205: An EZH2 inhibitor with distinct pharmacokinetic properties.
Uniqueness of Tazemetostat Hydrochloride: this compound stands out due to its high selectivity for EZH2 and its ability to inhibit both wild-type and mutant forms of the enzyme. This unique property makes it particularly effective in treating cancers with EZH2 mutations, providing a targeted therapeutic approach with fewer off-target effects .
属性
CAS 编号 |
1467052-84-1 |
|---|---|
分子式 |
C34H45ClN4O4 |
分子量 |
609.2 g/mol |
IUPAC 名称 |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |
InChI 键 |
CJPMOJLLSLWWHI-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
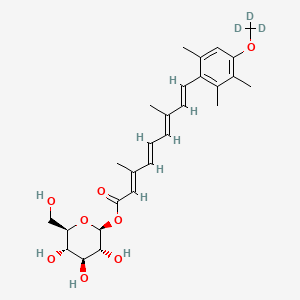
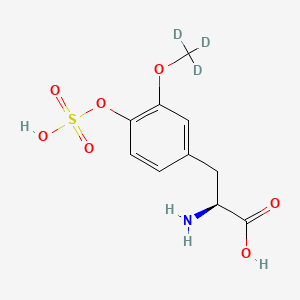
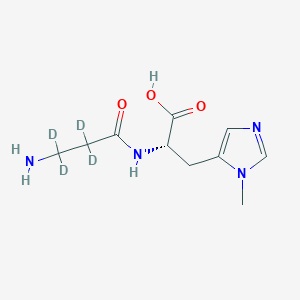
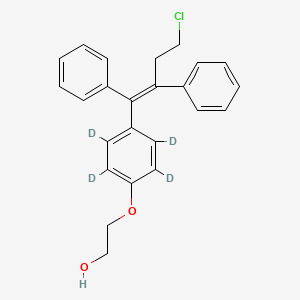

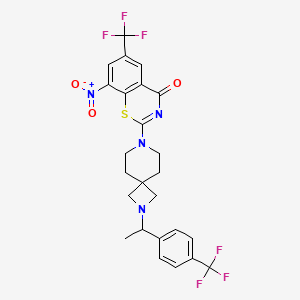

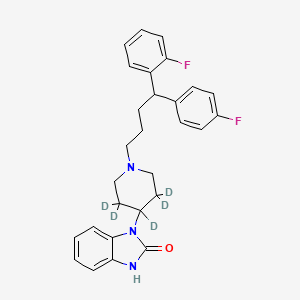
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
